Regioselective Induction of Hepatic Drug-Metabolizing Enzymes
In a comparative in vivo study in male rats, 2-benzoylpyridine (2-BP) selectively induced Phase II conjugation enzymes without increasing cytochrome P450 (Phase I) levels. This is in stark contrast to 4-substituted pyridines like 4-benzylpyridine, which significantly induced cytochrome P450 [1]. This differential effect was also observed in the induction of glutathione-S-transferase, which was increased by 2-BP but not by the 4-isomer [1].
| Evidence Dimension | Enzyme induction profile (Phase I vs. Phase II) |
|---|---|
| Target Compound Data | 2-Benzoylpyridine: Increases UDP-glucuronosyltransferase (Phase II) and glutathione-S-transferase; No induction of cytochrome P450 (Phase I) |
| Comparator Or Baseline | 4-Substituted pyridines (e.g., 4-benzylpyridine): Induces cytochrome P450 (Phase I) in addition to a lesser extent of Phase II enzymes |
| Quantified Difference | Selective vs. non-selective induction of Phase I and II enzymes |
| Conditions | In vivo: Male rats, 75 mg/kg daily for 3 days, hepatic enzyme analysis |
Why This Matters
This property makes 2-benzoylpyridine a valuable tool for studying Phase II metabolism pathways in isolation, a capability not shared by its 4-substituted isomers, which confound studies by also inducing Phase I enzymes.
- [1] M. R. Franklin et al. (1991). Drug metabolizing enzyme induction by simple diaryl pyridines; 2-substituted isomers selectively increase only conjugation enzyme activities, 4-substituted isomers also induce cytochrome P450. Toxicology and Applied Pharmacology, 111(1), 24-32. View Source
